molecular formula C14H14N4O4 B13842997 Terizidone-13N2,d6

Terizidone-13N2,d6

Cat. No.: B13842997
M. Wt: 310.31 g/mol
InChI Key: ODKYYBOHSVLGNU-UKLGOYNUSA-N
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Description

Terizidone-13N2,d6 is a stable isotopically labeled derivative of Terizidone, an antimicrobial agent primarily used in tuberculosis (TB) research. Its molecular formula is C14H14N4O4, with a molecular weight of 302.28500 g/mol due to the incorporation of two ¹⁵N atoms and six deuterium (²H) atoms. Key physicochemical properties include a density of 1.52 g/cm³ and a melting point of 204–205°C . The compound is utilized as an internal standard in mass spectrometry-based assays to enhance analytical precision in pharmacokinetic and metabolic studies . Its CAS registry number is 25683-71-0, shared with the unlabeled parent compound, though this may reflect documentation inconsistencies in some sources .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N4O4

Molecular Weight

310.31 g/mol

IUPAC Name

4,5,5-trideuterio-4-[[4-[(4,5,5-trideuterio-3-oxo-(215N)1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-(215N)1,2-oxazolidin-3-one

InChI

InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)/i7D2,8D2,11D,12D,17+1,18+1

InChI Key

ODKYYBOHSVLGNU-UKLGOYNUSA-N

Isomeric SMILES

[2H]C1(C(C(=O)[15NH]O1)([2H])N=CC2=CC=C(C=C2)C=NC3(C(=O)[15NH]OC3([2H])[2H])[2H])[2H]

Canonical SMILES

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Steps

  • Condensation Reaction : 1,4-phenylenediamine reacts with formaldehyde in the presence of isotopically enriched reagents to form intermediate Schiff bases or imines.

  • Cyclization : The intermediates undergo cyclization to form the isoxazolidinone rings, incorporating the isotopic labels into the nitrogen atoms within the heterocyclic rings.

  • Isotopic Incorporation : Deuterium atoms are introduced primarily via deuterated solvents or reagents during the synthesis of the oxazolidinone rings, ensuring the substitution of hydrogen atoms with deuterium at specific positions.

  • Purification : The final compound is purified using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC), to achieve high isotopic purity and chemical homogeneity.

Analytical Verification

Chemical Reactions and Considerations

This compound can undergo various chemical transformations, important both for synthesis and stability studies:

Reaction Type Description Common Reagents
Oxidation Conversion to oxides under controlled conditions Potassium permanganate
Reduction Formation of amine derivatives Lithium aluminum hydride
Substitution Nucleophilic substitution at isoxazolidinone rings Sodium azide, other nucleophiles

These reactions are carefully controlled to maintain isotopic integrity, avoiding isotopic exchange or loss of labels.

Summary Table of Preparation Method Highlights

Step Description Key Notes
Starting Materials 1,4-Phenylenediamine, formaldehyde, isotopically labeled reagents Use ^15N-enriched ammonia and deuterated solvents
Condensation Formation of Schiff base intermediates Controlled temperature and pH to optimize yield
Cyclization Formation of isoxazolidinone rings Critical step for ring closure and isotopic incorporation
Purification Chromatographic separation Reverse-phase HPLC recommended for purity
Analytical Verification HRMS, NMR, TLC, melting point Confirms isotopic and chemical purity
Storage Anhydrous, deuterium-depleted solvents Prevents isotopic exchange and degradation

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Terizidone (Unlabeled)

The unlabeled form of Terizidone serves as the foundational structure for its isotopically labeled counterpart. Differences between the two are primarily analytical:

  • Molecular Weight : Unlabeled Terizidone has an approximate molecular weight of 294.25 g/mol (calculated by subtracting isotopic contributions: 2 × ¹⁵N and 6 × ²H add ~8 amu to the parent structure) .
  • Applications : While both forms are used in TB research, the labeled variant enables quantitative tracing in complex biological matrices due to its distinct mass signature .
Property Terizidone-13N2,d6 Terizidone (Unlabeled)
CAS Number 25683-71-0 25683-71-0
Molecular Formula C14H14N4O4 C14H14N4O4
Molecular Weight (g/mol) 302.285 ~294.25
Key Use Analytical internal standard Antimicrobial agent
Isotopic Labeling ¹⁵N₂, ²H₆ None

Structural Analogs

Evidence from computational similarity assessments identifies compounds with structural resemblance to Terizidone, though their functional roles differ significantly:

Compound Name (CAS) Similarity Score Molecular Formula Molecular Weight (g/mol) Key Distinction
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole (2047-89-4) 0.93 C12H15N 173.25 Lacks oxygen and nitrogen-rich backbone
1,2,3,4-Tetrahydrocyclopenta[b]indole (2047-91-8) 0.90 C10H11N 145.21 Smaller ring system; no antimicrobial data

These analogs highlight structural diversity in heterocyclic compounds but lack documented antimycobacterial activity, underscoring Terizidone’s unique pharmacophore .

Isotopically Labeled Pharmaceuticals

This compound belongs to a broader class of isotopically labeled compounds used in research. For example:

  • Terephthalic Acid-¹³C₈ (CAS 100-21-0): A ¹³C-labeled analog employed in polymer chemistry and environmental tracer studies. Unlike this compound, it lacks therapeutic applications .
  • Terfenadine-d₆ (CAS 50679-08-8): A deuterated antihistamine used in metabolite profiling. Both compounds exemplify the role of isotopic labeling in enhancing analytical specificity .

Notes on Contradictions and Limitations

  • CAS Number Ambiguity : and both assign 25683-71-0 to this compound, conflicting with standard practices where isotopic variants typically have distinct identifiers. This may reflect incomplete documentation in public databases .
  • Functional vs. Structural Similarity : While identifies structural analogs, their pharmacological relevance remains unverified, emphasizing the need for functional validation in comparative studies .

Q & A

Q. What steps ensure reproducibility when replicating degradation studies of Terizidone-13N2,d6 under oxidative stress?

  • Methodology : Document reaction conditions (e.g., light exposure, oxygen levels) in granular detail. Use radical initiators (e.g., AIBN) at consistent concentrations and validate oxidant purity via titration. Share raw chromatographic data and kinetic plots in supplementary materials .

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